![molecular formula C37H62N2O29 B14419358 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose CAS No. 84280-28-4](/img/structure/B14419358.png)

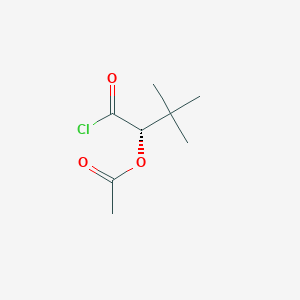

5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Streptococcal polysaccharide Ia group B is a capsular polysaccharide found in Group B Streptococcus (Streptococcus agalactiae). This Gram-positive bacterium is a significant pathogen, particularly in neonates, causing severe infections such as sepsis, meningitis, and pneumonia . The capsular polysaccharide is a key virulence factor, aiding the bacterium in evading the host immune system .

準備方法

Synthetic Routes and Reaction Conditions

The chemical synthesis of the repeating unit of Streptococcal polysaccharide Ia group B involves complex glycosylation strategies. One method utilizes on-site elongation and dual glycosylation to construct sialotrisaccharide branches based on a hexasaccharide containing adjacent 3,4-di-branched galactose units . Another approach employs a convergent [2 + 3] glycosylation strategy, using a sialo-disaccharide as the donor and a branched trisaccharide as the acceptor .

Industrial Production Methods

Industrial production of Streptococcal polysaccharide Ia group B typically involves the cultivation of Streptococcus agalactiae under controlled conditions. The capsular polysaccharide is then extracted and purified using various biochemical techniques .

化学反応の分析

Types of Reactions

Streptococcal polysaccharide Ia group B undergoes several types of chemical reactions, including glycosylation and oxidation. The glycosylation reactions are crucial for constructing the polysaccharide’s complex structure .

Common Reagents and Conditions

Common reagents used in the synthesis of Streptococcal polysaccharide Ia group B include glycosyl donors and acceptors, along with catalysts such as trifluoromethanesulfonic acid (TfOH) for glycosylation reactions . Oxidation reactions may involve reagents like sodium periodate.

Major Products

The major products of these reactions are the repeating units of the capsular polysaccharide, which can be further elaborated for use in vaccines and other applications .

科学的研究の応用

Streptococcal polysaccharide Ia group B has numerous scientific research applications:

Vaccine Development: It is a key component in the development of glycoconjugate vaccines aimed at preventing Group B Streptococcus infections.

Immunological Studies: The polysaccharide is used to study immune responses and the development of protective antibodies.

Pathogenesis Research: It helps in understanding the mechanisms of bacterial virulence and host-pathogen interactions.

作用機序

The capsular polysaccharide of Streptococcal polysaccharide Ia group B acts as a virulence factor by inhibiting complement opsonization and phagocytic killing. It achieves this by mimicking host antigens and interacting with sialic acid-binding immunoglobulin-type lectins (Siglecs), thereby modulating the host immune response .

類似化合物との比較

Similar Compounds

Streptococcal polysaccharide Ib group B: Structurally similar but antigenically distinct, differing only by a single glycosidic linkage.

Other Group B Streptococcal Polysaccharides: Including serotypes II-IX, each with unique chemical structures and antigenic properties.

Uniqueness

Streptococcal polysaccharide Ia group B is unique due to its specific glycosidic linkages and sialic acid content, which play crucial roles in its immunogenicity and ability to evade the host immune system .

特性

CAS番号 |

84280-28-4 |

|---|---|

分子式 |

C37H62N2O29 |

分子量 |

998.9 g/mol |

IUPAC名 |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1 |

InChIキー |

JTFSWAXKFBZNJE-IXANPYFWSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H]([C@@H](O[C@@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)CO)CO)O)O |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)CO)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)

![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)

![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)

![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)